1-Fluoropyridinium tetrafluoroborate
Overview
Description
1-Fluoropyridinium tetrafluoroborate is an N-fluorinated compound known for its role as an electrophilic fluorinating reagent. It is characterized by the presence of a nitrogen-fluorine double bond, making it a stable, non-hygroscopic reagent. This compound is widely used in various chemical reactions due to its unique properties .
Mechanism of Action
Target of Action
1-Fluoropyridinium tetrafluoroborate is an N-fluorinated compound . It is an electrophilic fluorinating reagent , which means it seeks out and reacts with electron-rich regions in other molecules. This makes it a valuable tool in organic synthesis, where it can be used to introduce fluorine atoms into a wide range of substrates.
Mode of Action
As an electrophilic fluorinating reagent, this compound interacts with its targets by donating a fluorine atom . This can result in the formation of new carbon-fluorine bonds, which can significantly alter the properties of the target molecule. For example, the introduction of fluorine can increase a molecule’s stability, reactivity, or biological activity.
Biochemical Pathways
The exact biochemical pathways affected by this compound will depend on the specific target molecules it interacts with. For instance, fluorination can enhance the metabolic stability of pharmaceuticals, potentially leading to longer-lasting effects .
Result of Action
The molecular and cellular effects of this compound’s action are largely determined by the specific molecules it interacts with. By introducing fluorine atoms into these molecules, it can significantly alter their properties and behaviors. This can lead to a wide range of effects, depending on the specific context and the nature of the target molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to moisture , which can potentially affect its reactivity and stability. Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence its behavior and effectiveness.
Preparation Methods
1-Fluoropyridinium tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with fluorine gas in the presence of a tetrafluoroborate salt. The reaction conditions typically require controlled potential electrolysis to ensure the formation of the desired product. Industrial production methods often involve similar processes but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
1-Fluoropyridinium tetrafluoroborate undergoes various types of chemical reactions, including:
Electrophilic Fluorination: It acts as an electrophilic fluorinating reagent, introducing fluorine atoms into organic molecules. Common reagents used in these reactions include pyridine and tetrafluoroborate salts.
Controlled Potential Electrolysis: This reaction results in the formation of pyridine, 2-fluoropyridine, and 2-acetamidopyridine.
Substitution Reactions: It can participate in substitution reactions, where the fluorine atom is replaced by other nucleophiles under specific conditions.
Scientific Research Applications
1-Fluoropyridinium tetrafluoroborate has numerous applications in scientific research, including:
Comparison with Similar Compounds
1-Fluoropyridinium tetrafluoroborate is unique due to its stability and non-hygroscopic nature. Similar compounds include:
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Another fluorinating reagent with similar properties but different reactivity and selectivity.
N-Fluoropyridinium salts: These compounds share the electrophilic fluorinating properties but may differ in their specific applications and reactivity.
Properties
IUPAC Name |
1-fluoropyridin-1-ium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN.BF4/c6-7-4-2-1-3-5-7;2-1(3,4)5/h1-5H;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGQKECRKGMXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=[N+](C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369835 | |
Record name | 1-Fluoropyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107264-09-5 | |
Record name | Pyridinium, 1-fluoro-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107264-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoropyridinium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Fluoropyridinium Tetrafluoroborate [Fluorinating Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-fluoropyridinium tetrafluoroborate influence its reactivity as a fluorinating reagent compared to other reagents like Selectfluor™?
A1: Research suggests that this compound exhibits lower fluorinating activity compared to Selectfluor™ (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). In catalytic fluorination/chlorination competition experiments using a β-keto ester substrate and a [Ti(TADDOLato)] catalyst, Selectfluor™ demonstrated a reaction rate over 100 times faster than this compound []. This difference in reactivity can be attributed to the structural differences between the two reagents, particularly the electron-withdrawing nature of the substituents on the nitrogen atom of the diazoniabicyclo[2.2.2]octane ring in Selectfluor™, which enhances its electrophilicity and thus, its fluorinating power.
Q2: Does this compound demonstrate any regioselectivity when used as a fluorinating reagent?
A2: While the provided research doesn't directly compare the regioselectivity of this compound to other reagents, it highlights that the reagent exclusively targets the aromatic ring in reactions with diphenylmethane []. This contrasts with caesium fluoroxysulfate (CFS), which can also react with the central carbon of diphenylmethane, leading to the formation of benzophenone and fluorodiphenylmethane []. This suggests that the choice of fluorinating reagent, including this compound, can significantly impact reaction selectivity and product distribution.
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